![molecular formula C6H3Cl2N3 B1459300 3,6-Dichloro-1H-pyrazolo[3,4-b]pyridine CAS No. 1352893-80-1](/img/structure/B1459300.png)
3,6-Dichloro-1H-pyrazolo[3,4-b]pyridine
Übersicht
Beschreibung
3,6-Dichloro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by its bicyclic structure, which consists of a pyrazole ring fused to a pyridine ring. The presence of chlorine atoms at positions 3 and 6 of the pyrazole ring imparts unique chemical properties to this compound.
Wirkmechanismus
Target of Action
The primary target of 3,6-Dichloro-1H-pyrazolo[3,4-b]pyridine is the anaplastic lymphoma kinase (ALK) . ALK is a receptor tyrosine kinase in the insulin receptor superfamily . It plays a crucial role in the development of the brain and exerts its effects on specific neurons in the nervous system .
Mode of Action
This compound interacts with its target, ALK, by inhibiting its activity . The compound’s 4-hydroxyphenyl group in the 6-position of the 1H-pyrazolo[3,4-b]pyridine structure is crucial for this interaction . A fluorine atom substitution could enhance the inhibitory activity .
Biochemical Pathways
ALK is involved in several signaling pathways, including the JAK-STAT, PI3K-AKT, and RAS-MAPK pathways, which are critical for cell growth and survival .
Result of Action
The inhibition of ALK by this compound can lead to the suppression of the downstream signaling pathways, resulting in decreased cell growth and survival . This makes the compound a potential therapeutic agent for diseases characterized by the dysregulation of ALK, such as certain types of cancer .
Biochemische Analyse
Biochemical Properties
3,6-Dichloro-1H-pyrazolo[3,4-b]pyridine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been found to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. For instance, this compound has been shown to interact with cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . The nature of these interactions often involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent enzymatic activity.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CDKs can lead to cell cycle arrest, which is a critical mechanism in cancer therapy . Additionally, this compound has been observed to affect the expression of genes involved in apoptosis, thereby promoting programmed cell death in cancer cells . This modulation of gene expression and signaling pathways underscores its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to fit into the active sites of enzymes, where it can act as an inhibitor. For instance, its interaction with CDKs involves binding to the ATP-binding pocket, thereby blocking ATP access and inhibiting kinase activity . This inhibition can lead to downstream effects such as cell cycle arrest and apoptosis. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cell cycle regulation and apoptosis, highlighting its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects such as inhibition of tumor growth and induction of apoptosis . At higher doses, toxic or adverse effects may be observed, including damage to normal tissues and organs . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which enhance its solubility and excretion . These metabolic processes can influence the compound’s bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s distribution can affect its localization and accumulation in target tissues, thereby influencing its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, its localization to the nucleus can enhance its interaction with nuclear proteins and influence gene expression . Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and therapeutic potential.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the iodization of 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected by para-methoxybenzyl chloride (PMB-Cl) to produce the key intermediate . This intermediate undergoes further reactions, such as Suzuki-Miyaura cross-coupling, to introduce aryl groups at desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dichloro-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 3 and 6 can be substituted with different functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: This reaction involves the use of palladium catalysts and aryl boronic acids to introduce aryl groups at specific positions.
Reductive Desulfurization: This reaction involves the reduction of sulfur-containing intermediates to obtain the desired product.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyridines with different functional groups, which can be further explored for their biological activities .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Inhibition of Kinases
One of the primary applications of 3,6-dichloro-1H-pyrazolo[3,4-b]pyridine is as an inhibitor of specific kinases. Research has shown that its derivatives can effectively inhibit fibroblast growth factor receptors (FGFRs), which are crucial in tumor growth and progression. This makes it a potential candidate for anti-cancer therapies targeting kinase dysregulation .
Case Studies
- Bladder Cancer Treatment : A study highlighted the effectiveness of arylated pyrazolo[3,4-b]pyridine derivatives in inhibiting FGFR3 for bladder cancer treatment. These compounds demonstrated selective inhibition, suggesting their utility in targeted cancer therapies .
- Neuroprotection : Other derivatives have been evaluated for their neuroprotective properties, particularly in models of neurodegeneration. The ability to modulate metabotropic glutamate receptor 5 (mGluR5) indicates potential applications in treating neurodegenerative diseases .
Synthesis and Functionalization
Synthetic Methods
The synthesis of this compound involves several methodologies, including:
- Suzuki–Miyaura Cross-Coupling : This method allows for the functionalization of the compound through selective arylation, leading to various derivatives with enhanced biological activities .
- Direct Heteroarylation : Recent advancements have introduced direct heteroarylation under mild conditions, which simplifies the synthetic pathway and improves yields .
Biological Evaluation
Diverse Biological Activities
The biological evaluation of this compound has revealed a spectrum of activities:
- FGFR Inhibition : As noted earlier, its role as an FGFR inhibitor positions it as a promising candidate in oncology .
- GSK-3 Inhibition : Compounds derived from this scaffold have also been identified as glycogen synthase kinase-3 (GSK-3) inhibitors, which are significant in various metabolic disorders and cancers .
Comparative Analysis of Derivatives
The following table summarizes some derivatives of this compound along with their unique features and applications:
Compound Name | Structure Type | Unique Features | Applications |
---|---|---|---|
4-Chloro-1H-pyrazolo[3,4-b]pyridine | Pyrazolo derivative | Different biological activity profiles | Cancer therapy |
5-Methyl-1H-pyrazolo[3,4-b]pyridine | Methyl-substituted | Enhanced lipophilicity affecting bioavailability | Neuroprotection |
6-Bromo-1H-pyrazolo[3,4-b]pyridine | Bromo-substituted | Varying halogen effects on reactivity and selectivity | Drug design |
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Dichloro-1H-pyrazolo[3,4-b]pyridine
- 3,6-Diaryl-1H-pyrazolo[3,4-b]pyridine
- 1H-Pyrazolo[3,4-b]pyridine derivatives
Uniqueness
3,6-Dichloro-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of chlorine atoms at positions 3 and 6, which significantly influence its chemical reactivity and biological activity. The specific substitution pattern allows for targeted modifications and the development of derivatives with enhanced biological properties .
Biologische Aktivität
3,6-Dichloro-1H-pyrazolo[3,4-b]pyridine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antibacterial research. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant data tables.
Overview of Biological Activity
The compound has been identified as a potent inhibitor of various kinases, which are critical in many cellular processes, including cancer cell proliferation and survival. Specifically, it has shown significant activity against Fibroblast Growth Factor Receptors (FGFRs) and TANK-binding kinase 1 (TBK1).
Key Findings:
- FGFR Inhibition : A series of derivatives based on 1H-pyrazolo[3,4-b]pyridine were synthesized and evaluated for their ability to inhibit FGFRs. The lead compound demonstrated an IC50 value of 42.4 nM against FGFR1, indicating strong enzymatic potency .
- Antitumor Activity : In vivo studies revealed that certain derivatives exhibited significant antitumor efficacy in xenograft models, highlighting their potential as therapeutic agents against FGFR-driven tumors .
- Antibacterial Properties : The compound also displayed moderate antibacterial activity against various Gram-positive and Gram-negative bacteria. Specifically, derivatives showed inhibition zones ranging from 12 to 16 mm when tested against Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural modifications. The following table summarizes the SAR findings related to different substituents:
Substituent Position | Type | Effect on Activity | Example Compound | IC50 Value (nM) |
---|---|---|---|---|
C3 | Chlorine | Reduced potency | 7a | >5 |
C4 | Amino Group | Improved both enzymatic and cellular potency | 11a | 42.4 |
C2 | Methoxy Group | Significant drop in potencies | 7c | >1,000 |
These findings indicate that electron-withdrawing groups at specific positions can enhance or diminish the biological activity of pyrazolo[3,4-b]pyridine derivatives.
Case Study 1: Antitumor Efficacy
In a study involving a FGFR1-driven xenograft model, compound 7n exhibited remarkable antitumor activity with significant tumor growth inhibition without causing substantial weight loss in the test subjects. This suggests a favorable safety profile alongside its efficacy .
Case Study 2: Antibacterial Evaluation
In vitro evaluations demonstrated that several pyrazolo[3,4-b]pyridine derivatives showed moderate antibacterial activity against Bacillus subtilis, Staphylococcus aureus, E. coli, and Pseudomonas aeruginosa. These compounds were compared to tetracycline as a standard reference .
Eigenschaften
IUPAC Name |
3,6-dichloro-2H-pyrazolo[3,4-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-2-1-3-5(8)10-11-6(3)9-4/h1-2H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDZEFDEWHLHQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NNC(=C21)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.